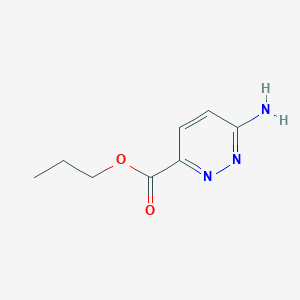

Propyl 6-aminopyridazine-3-carboxylate

Beschreibung

Significance of Pyridazine (B1198779) Core Structures in Contemporary Chemical Research

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. bldpharm.com Its unique physicochemical properties, including its polarity, ability to form hydrogen bonds, and specific electronic characteristics, make it a valuable component in the design of new therapeutic agents. bldpharm.comlookchem.com

Pyridazine derivatives have been reported to exhibit a wide spectrum of biological activities, including but not limited to:

Anticancer google.com

Antimicrobial marketpublishers.com

Anti-inflammatory marketpublishers.com

Antiviral bldpharm.com

Antihypertensive lookchem.com

The presence of the pyridazine nucleus in various clinically evaluated and approved drugs underscores its importance in drug discovery and development. lookchem.com This success has spurred further research into novel pyridazine-containing molecules.

Rationale for Investigating Propyl 6-aminopyridazine-3-carboxylate

The specific structure of this compound, featuring an amino group at the 6-position and a propyl ester at the 3-position, presents a unique combination of functional groups that warrants scientific inquiry. The parent molecule, 6-Aminopyridazine-3-carboxylic acid, is a known versatile intermediate in the synthesis of various bioactive molecules and agrochemicals. google.comchemimpex.com

The rationale for investigating the propyl ester derivative stems from the common practice in medicinal chemistry of modifying a parent carboxylic acid to its ester form. This modification can influence several key properties of a molecule, including its solubility, lipophilicity, and metabolic stability, which in turn can affect its biological activity and pharmacokinetic profile. The propyl group, in particular, offers a specific level of lipophilicity that can be advantageous for cell membrane permeability.

Overview of Academic Research Objectives and Scope

While specific, in-depth academic research focused exclusively on this compound is limited in publicly accessible literature, the objectives for investigating such a compound can be inferred from the broader context of pyridazine chemistry. The primary goals of synthesizing and studying this molecule would likely include:

Synthesis and Characterization: Developing an efficient and scalable synthetic route to obtain pure this compound. A common method for this would be the esterification of 6-aminopyridazine-3-carboxylic acid with propanol (B110389), potentially using a catalyst such as dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org

Physicochemical Profiling: Determining key physical and chemical properties of the compound, such as its melting point, solubility in various solvents, and spectral data (NMR, IR, Mass Spectrometry) for structural confirmation.

Biological Screening: Evaluating the compound for a range of biological activities, guided by the known pharmacological profile of other pyridazine derivatives. This would likely involve in vitro assays to assess its potential as an anticancer, antimicrobial, or anti-inflammatory agent.

Structure-Activity Relationship (SAR) Studies: Comparing the activity of this compound with other esters (e.g., methyl, ethyl) of the same parent acid to understand how the nature of the ester group influences biological activity.

Detailed Research Findings

As of the latest review of scientific literature, dedicated research publications detailing extensive findings for this compound are not widely available. The information that can be compiled is primarily from chemical suppliers and general knowledge of synthetic organic chemistry.

Table 1: Physicochemical Data for this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 98594-47-9 | C₈H₁₁N₃O₂ | 181.19 |

| 6-Aminopyridazine-3-carboxylic acid | 59772-58-6 | C₅H₅N₃O₂ | 139.11 |

| Methyl 6-chloropyridazine-3-carboxylate | 65202-50-8 | C₆H₅ClN₂O₂ | 172.57 |

Data sourced from chemical supplier databases and may not have been independently verified by peer-reviewed research.

The synthesis of related compounds, such as methyl 6-chloropyridazine-3-carboxylate, has been described in the literature, often as a key intermediate for more complex molecules with potential applications in agriculture and medicine. researchgate.net The synthetic strategies employed in these studies, typically involving multi-step processes starting from simpler precursors, provide a roadmap for the potential large-scale production of this compound.

Eigenschaften

IUPAC Name |

propyl 6-aminopyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-2-5-13-8(12)6-3-4-7(9)11-10-6/h3-4H,2,5H2,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQGFVDKTRNTRDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=NN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20617957 | |

| Record name | Propyl 6-aminopyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98594-47-9 | |

| Record name | Propyl 6-aminopyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Propyl 6 Aminopyridazine 3 Carboxylate

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a foundational technique in organic synthesis that deconstructs a target molecule into simpler, commercially available, or easily synthesized precursors. For Propyl 6-aminopyridazine-3-carboxylate, several logical disconnections can be proposed.

The most apparent disconnections are the ester and the amine functionalities. A primary retrosynthetic step involves a functional group interconversion (FGI) , disconnecting the propyl ester to its corresponding carboxylic acid (6-aminopyridazine-3-carboxylic acid) and propanol (B110389). The amino group can be envisioned as being installed via nucleophilic aromatic substitution of a halogenated precursor, such as propyl 6-chloropyridazine-3-carboxylate.

The core pyridazine (B1198779) ring itself is typically formed through the condensation of a 1,4-dicarbonyl compound (or its synthetic equivalent) with hydrazine (B178648). This leads to a key strategic disconnection of the N-N bond and two C-N bonds of the heterocycle. This approach suggests a precursor like a 1,2,4,5-tetracarbonyl derivative or a related α,β-unsaturated carbonyl compound which can undergo cyclization. A common strategy involves using a mucochloric or mucobromic acid derivative, which provides the C4 backbone and pre-installed leaving groups.

These disconnections highlight a modular approach to the synthesis, allowing for variation in both the ester group and the substituent at the 6-position of the pyridazine ring.

Development and Optimization of Novel Synthetic Routes

The development of synthetic routes for pyridazine derivatives has evolved from classical methods to more sophisticated and efficient strategies, including one-pot reactions and green chemistry approaches.

A plausible and efficient multi-step synthesis for this compound can be constructed based on established transformations. This pathway begins with a readily available starting material and proceeds through key halogenated intermediates.

One common route starts from the oxidation of a methyl-substituted pyridazine. For instance, 3-chloro-6-methylpyridazine (B130396) can be oxidized to 6-chloropyridazine-3-carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or potassium dichromate in sulfuric acid. google.com The subsequent steps involve esterification and amination.

A detailed synthetic sequence is outlined below:

| Step | Transformation | Starting Material | Reagents and Conditions | Product |

| 1 | Oxidation | 3-chloro-6-methylpyridazine | KMnO₄ or K₂Cr₂O₇, H₂SO₄, 20-80°C | 6-chloropyridazine-3-carboxylic acid google.com |

| 2 | Esterification | 6-chloropyridazine-3-carboxylic acid | Propanol (n-PrOH), Acid catalyst (e.g., H₂SO₄), Reflux | Propyl 6-chloropyridazine-3-carboxylate |

| 3 | Amination | Propyl 6-chloropyridazine-3-carboxylate | Aqueous Ammonia (B1221849) (NH₃(aq)), Heat | This compound |

This pathway is advantageous as it utilizes well-understood reactions and allows for purification of intermediates at each stage, ensuring the final product's high purity.

[4+2] Cycloaddition Reactions: Inverse electron-demand Diels-Alder (IEDDA) reactions are a powerful tool for constructing the pyridazine ring. organic-chemistry.org This approach typically involves the reaction of an electron-deficient 1,2,4,5-tetrazine (B1199680) with an electron-rich dienophile. nih.gov Subsequent elimination of dinitrogen from the bicyclic intermediate yields the aromatic pyridazine ring. While not directly reported for the target molecule, this strategy offers a convergent route to highly substituted pyridazines.

Hydrazine Condensation/Cyclization: A one-pot procedure can be employed starting from a suitable 1,4-dicarbonyl or related precursor. For example, the reaction of a furan (B31954) derivative can lead to a pyridazine C-nucleoside through a sequence of singlet oxygen [4+2] cycloaddition, reduction, and subsequent cyclization with hydrazine. nih.govresearchgate.net This highlights the potential for creating the pyridazine core from acyclic or other heterocyclic precursors in a single pot. nih.gov

Annulation of N,S-Acetals: A TBAI/K₂S₂O₈-promoted [4+2] annulation of ketene (B1206846) N,S-acetals with N-tosylhydrazones provides a route to various trisubstituted pyridazines, demonstrating a novel cascade approach to the pyridazine core. organic-chemistry.org

These advanced methods offer powerful alternatives to linear syntheses, often providing access to complex pyridazine structures with high efficiency and regioselectivity. organic-chemistry.org

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. acs.org Key strategies include the use of microwave irradiation, environmentally benign solvents, and catalyst-free conditions. ekb.eg

Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate reaction times, improve yields, and enhance product purity in the synthesis of pyridazinone and pyridine (B92270) derivatives. acs.orgekb.eg These benefits are attributed to efficient and uniform heating. Applying microwave irradiation to the esterification or amination steps in the synthesis of this compound could dramatically reduce reaction times from hours to minutes. acs.org

Furthermore, the development of one-pot multicomponent reactions is a cornerstone of green chemistry. By combining multiple reaction steps without isolating intermediates, these processes reduce solvent usage, energy consumption, and waste generation. acs.org A one-pot synthesis of pyridazines starting from simple aldehydes has been developed, showcasing the feasibility of these greener strategies. nih.gov

Precursor Chemistry and Functional Group Interconversions

The synthesis of this compound relies on several key intermediates, whose own synthesis has been a subject of research.

6-chloropyridazine-3-carboxylic acid: This is a pivotal intermediate. One route involves the oxidation of 3-chloro-6-methylpyridazine with potassium permanganate in an acidic medium. google.com

Unsaturated Z-1,4-enediones: In one-pot approaches, these compounds are key intermediates. They can be generated via the photooxygenation of furans, followed by an in-situ reduction, which then cyclize with hydrazine to form the pyridazine ring. nih.gov

Derivatization of Amino and Carboxylate Ester Functional Groups

The amino and carboxylate ester moieties on the this compound backbone are prime sites for chemical modification, allowing for the synthesis of a diverse library of derivative compounds.

The amino group (-NH₂) at the C6 position is a versatile handle for derivatization. Standard reactions for primary amines can be readily applied. For instance, acylation with acid chlorides or anhydrides can produce the corresponding amides. The amino group can also undergo N-arylation, a common strategy in medicinal chemistry. organic-chemistry.org Copper-catalyzed N-arylation (Ullmann-type reaction) of amino-heterocycles with aryl halides or boronic acids is a well-established method for creating C-N bonds. organic-chemistry.orgbeilstein-journals.org Furthermore, the amino group can be converted into other functional groups; for example, a patent describes the preparation of resin-bound 2-aminoazines from 6-aminopyridine-3-carboxylic acid. sigmaaldrich.com The hydrogen-bonding potential of the amino group, often in conjunction with the pyridazine ring nitrogens, plays a crucial role in molecular recognition at biological targets. nih.gov

The propyl carboxylate ester group (-COOCH₂CH₂CH₃) at the C3 position offers another point of modification. This group can be readily hydrolyzed under acidic or basic conditions to yield the corresponding 6-aminopyridazine-3-carboxylic acid. ekb.egnih.gov This carboxylic acid is a key intermediate for further derivatization. chemimpex.com For example, it can be coupled with various amines to form a wide range of amides using standard peptide coupling reagents. thermofisher.com Alternatively, the ester can be converted to other esters via transesterification or reduced to a primary alcohol. Derivatization techniques developed for enhancing mass spectrometry signals, such as conversion to picolinoyl esters, highlight the reactivity of carboxyl groups on heterocyclic systems. researchgate.net

A study on the derivatization of iodothyronine amino acids demonstrated the simultaneous and quantitative conversion of amino, carboxyl, and hydroxyl groups using pivalic anhydride (B1165640) with 4-dimethylaminopyridine (B28879), a method that could potentially be adapted for comprehensive modification of aminopyridazine carboxylates. nih.gov

Catalytic Approaches in Pyridazine Synthesis

Modern organic synthesis heavily relies on catalytic methods to construct heterocyclic scaffolds like pyridazine efficiently and with high selectivity. These approaches are generally more sustainable and atom-economical than classical stoichiometric methods. organic-chemistry.org

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Ullmann Arylation)

Transition metal catalysis is a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. elsevier.com

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and versatile methods for C-C bond formation. nih.gov It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. nih.govresearchgate.net This reaction is widely used for the functionalization of pyridazine rings. nih.govnih.gov For instance, halogenated pyridazines can be coupled with various (hetero)aryl boronic acids to introduce diverse substituents onto the pyridazine core. mdpi.comresearchgate.net The reaction tolerates a wide variety of functional groups and generally proceeds under mild conditions with high regio- and stereoselectivity. nih.gov

| Pyridazine Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aryl-boronic acids | Pd(PPh₃)₄ / Na₂CO₃ | DME/Ethanol (B145695), 80 °C, 48h | 3-(Hetero)aryl-6-(thiophen-2-yl)pyridazines | 14-28% | nih.gov |

| 4,5-Dibromo-2-methylpyridazin-3(2H)-one | Phenylboronic acid | Pd(OAc)₂ / PPh₃ / K₂CO₃ | Dioxane/H₂O, 100 °C, 10h | 5-Bromo-2-methyl-4-phenylpyridazin-3(2H)-one | 82% | mdpi.com |

| 4,5-Dibromo-2-methylpyridazin-3(2H)-one | Ferrocenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | Dioxane, 100 °C, 10h | 5-Bromo-4-ferrocenyl-2-methylpyridazin-3(2H)-one | 72% | mdpi.com |

| 2,4,6-Trihalogenopyrido[2,3-d]pyrimidines | (Het)ArB(OH)₂ | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/Ethanol, 110 °C | Regioselective mono- and di-arylated products | 71-83% | researchgate.net |

The Ullmann condensation (or Ullmann-type reaction) is a classic copper-catalyzed cross-coupling reaction used to form C-O, C-S, and C-N bonds. wikipedia.org The C-N bond-forming variant, often called the Goldberg reaction, is particularly relevant for synthesizing N-aryl aminopyridazines. wikipedia.org While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols often use soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.orgwikipedia.org This method is effective for the N-arylation of azoles and other N-H containing heterocycles with aryl halides. organic-chemistry.orgresearchgate.net For example, an intramolecular Ullmann-type C-N coupling has been used to synthesize fused tetracyclic heterocycles containing a pyridine moiety, demonstrating the utility of this reaction in building complex scaffolds. researchgate.net

Organocatalysis and Biocatalysis in this compound Synthesis

In the quest for more sustainable and "green" synthetic methods, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis.

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. nih.gov This approach avoids the cost and potential toxicity associated with residual heavy metals. A notable example in pyridazine synthesis is the use of piperidine (B6355638) as an organocatalyst in a one-pot multicomponent reaction to create highly substituted pyrano[2,3-c]pyridazines. nih.gov Another study utilized 1,4-diazabicyclo[2.2.2]octane (DABCO), a Lewis base, to catalyze the reaction between diazo esters and Morita-Baylis-Hillman (MBH) carbonates to produce highly substituted pyridazines. liberty.edu These examples demonstrate the potential of organocatalysis to construct the pyridazine core under relatively mild conditions.

Biocatalysis employs natural catalysts, such as isolated enzymes or whole-cell systems, to perform chemical transformations. wikipedia.org This technology offers significant advantages, including high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions (aqueous media, ambient temperature, and pressure), and reduced environmental impact. wikipedia.org While a specific biocatalytic route to this compound is not prominently documented, the principles of biocatalysis are highly applicable. For instance, lipases could be used for the selective esterification of a 6-aminopyridazine-3-carboxylic acid precursor with propanol. Similarly, hydrolases could be employed for the reverse reaction, the selective hydrolysis of the ester. Amidase or transaminase enzymes could potentially be engineered to introduce the amino group onto a suitable pyridazine precursor. The use of enzymes in fine chemical manufacturing is a well-established strategy for achieving cost-effective and sustainable production. wikipedia.org

Comprehensive Spectroscopic and Structural Elucidation of Propyl 6 Aminopyridazine 3 Carboxylate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For Propyl 6-aminopyridazine-3-carboxylate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its atomic connectivity and spatial arrangement.

The ¹H NMR spectrum is expected to reveal the number of different proton environments and their neighboring protons. The pyridazine (B1198779) ring protons, being in an electron-deficient aromatic system, would appear in the downfield region. The protons of the propyl ester group would be found in the upfield region, exhibiting characteristic splitting patterns. A broad singlet for the amino (-NH₂) protons is also anticipated.

The ¹³C NMR spectrum complements the ¹H NMR by showing the number of unique carbon environments. The carbonyl carbon of the ester and the aromatic carbons of the pyridazine ring are expected at the lower end of the spectrum (higher ppm values), while the aliphatic carbons of the propyl group will appear at the higher end (lower ppm values). Distortionless Enhancement by Polarization Transfer (DEPT) experiments would further differentiate between CH, CH₂, and CH₃ groups, confirming the assignments of the propyl chain carbons.

Predicted ¹H and ¹³C NMR Data for this compound ¹H NMR (in CDCl₃)

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-4 | ~7.8 - 8.0 | d | ~9.0 |

| H-5 | ~6.8 - 7.0 | d | ~9.0 |

| -NH₂ | ~5.0 - 6.0 | br s | - |

| -OCH₂- | ~4.3 - 4.5 | t | ~6.7 |

| -CH₂- | ~1.7 - 1.9 | sextet | ~7.4 |

¹³C NMR (in CDCl₃)

| Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~165 |

| C-6 | ~160 |

| C-3 | ~145 |

| C-4 | ~125 |

| C-5 | ~115 |

| -OCH₂- | ~67 |

| -CH₂- | ~22 |

Note: The predicted values are based on the analysis of similar pyridazine structures and standard chemical shift ranges. Actual experimental values may vary.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons. Cross-peaks would be expected between the pyridazine ring protons (H-4 and H-5) and between the adjacent methylene (B1212753) and methyl protons of the propyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. This would definitively link the proton signals of the pyridazine ring and the propyl chain to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected from the -OCH₂- protons of the propyl group to the carbonyl carbon (C=O) and the C-3 carbon of the pyridazine ring, confirming the ester linkage. Correlations from the pyridazine protons (H-4 and H-5) to other ring carbons would solidify the assignment of the heterocyclic core.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This could reveal through-space interactions between the protons of the propyl chain and the pyridazine ring, offering insights into the preferred conformation of the molecule in solution.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For this compound (C₈H₁₁N₃O₂), the expected monoisotopic mass is approximately 181.0851 Da. HRMS provides a highly accurate mass measurement, confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum gives valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the propoxy group (-OCH₂CH₂CH₃) or the entire propyl chain, as well as characteristic fragmentation of the pyridazine ring.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. The key vibrational modes expected for this compound are:

N-H stretching: The amino group (-NH₂) would show characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretches from the pyridazine ring would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl group would be observed just below 3000 cm⁻¹.

C=O stretching: A strong absorption band for the ester carbonyl group is expected around 1700-1730 cm⁻¹.

C=N and C=C stretching: Vibrations corresponding to the pyridazine ring would be found in the 1400-1600 cm⁻¹ region.

C-O stretching: The C-O stretch of the ester group would likely appear in the 1100-1300 cm⁻¹ range.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300-3500 | Medium |

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| Aliphatic C-H Stretch | <3000 | Medium |

| C=O Stretch (Ester) | 1700-1730 | Strong |

| C=N, C=C Stretch (Ring) | 1400-1600 | Medium-Strong |

X-ray Crystallography for Definitive Three-Dimensional Molecular Structure and Crystal Packing

To date, there is no publicly available crystal structure for this compound. X-ray crystallography, were it to be performed on a suitable single crystal, would provide the most definitive three-dimensional structure of the molecule in the solid state. This technique would precisely determine bond lengths, bond angles, and torsion angles. Furthermore, it would reveal how the molecules pack in the crystal lattice, highlighting any intermolecular interactions such as hydrogen bonding involving the amino group and the carbonyl oxygen, as well as π-π stacking of the pyridazine rings.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC, SFC)

Chromatographic methods are essential for the purification and purity assessment of synthesized compounds.

High-Performance Liquid Chromatography (HPLC) would be the primary method for determining the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation from any starting materials or byproducts. Purity is typically assessed by the area percentage of the main peak in the chromatogram.

Gas Chromatography (GC) could also be employed, provided the compound is sufficiently volatile and thermally stable. A polar capillary column would be suitable for this analysis.

Supercritical Fluid Chromatography (SFC) offers a "greener" alternative to normal-phase HPLC and could be effective for both analytical and preparative-scale purification.

The choice of chromatographic technique would depend on the specific requirements of the analysis, such as the scale of purification and the nature of any impurities.

Mechanistic Organic Chemistry of Propyl 6 Aminopyridazine 3 Carboxylate

Reactivity of the Pyridazine (B1198779) Heterocyclic Core

The pyridazine ring is a diazine, an aromatic six-membered heterocycle containing two adjacent nitrogen atoms. wikipedia.org This structural feature significantly influences its reactivity, rendering it electron-deficient and affecting its susceptibility to electrophilic and nucleophilic attack. taylorfrancis.comslideshare.net

Electrophilic Aromatic Substitution:

The pyridazine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two nitrogen atoms. researchgate.netresearchgate.net This effect is further compounded in acidic media where protonation of a ring nitrogen atom forms a pyridazinium cation, which is highly resistant to attack by electrophiles. researchgate.netquora.com Theoretical studies, such as those using Density Functional Theory (DFT), have shown that the Highest Occupied Molecular Orbitals (HOMOs) of diazines are not π orbitals, which helps to explain their low reactivity in electrophilic substitution reactions. researchgate.netresearchgate.net

However, the presence of the activating amino group at the C6 position of propyl 6-aminopyridazine-3-carboxylate would be expected to increase the electron density of the ring, thereby facilitating electrophilic attack to some extent. In related azine systems, activating groups are crucial for successful electrophilic substitution. researchgate.net The directing effect of the amino group would favor substitution at positions ortho and para to it.

Nucleophilic Aromatic Substitution:

The electron-deficient nature of the pyridazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). taylorfrancis.comuoanbar.edu.iq Nucleophilic attack is favored at the electron-deficient carbon atoms, particularly those at positions 3 and 6, which are adjacent to the nitrogen atoms. stackexchange.com The stability of the intermediate Meisenheimer-like complex, where the negative charge can be delocalized onto the electronegative nitrogen atoms, is a key factor driving these reactions. stackexchange.com

In the case of this compound, the presence of a good leaving group would be necessary for a nucleophilic substitution reaction to occur on the ring itself. For instance, if a halogen were present on the ring, it could be displaced by a variety of nucleophiles. Studies on related halogenated pyridazines have demonstrated their propensity to undergo nucleophilic substitution. wur.nlacs.orgmdpi.com

| Reaction Type | Reactivity of Pyridazine Core | Influence of Substituents |

| Electrophilic Substitution | Generally deactivated due to two electron-withdrawing nitrogen atoms. researchgate.netresearchgate.net | The amino group at C6 is an activating group, potentially allowing for substitution under specific conditions. |

| Nucleophilic Substitution | Highly activated towards nucleophilic attack, especially at positions adjacent to the nitrogen atoms. taylorfrancis.comuoanbar.edu.iq | The reactivity would be significantly enhanced by the presence of a good leaving group on the ring. |

Pyridazine and its derivatives can participate in various cycloaddition reactions, acting as either the diene or dienophile component, depending on the reaction partner. These reactions provide powerful methods for the synthesis of fused heterocyclic systems. nih.gov

[4+2] Cycloaddition Reactions (Diels-Alder type):

Pyridazines can act as azadienes in inverse-electron-demand Diels-Alder reactions, reacting with electron-rich dienophiles. organic-chemistry.org The presence of electron-withdrawing groups on the pyridazine ring enhances its reactivity in this type of reaction. mdpi.com For this compound, the carboxylate group at C3 would enhance its reactivity as a diene. Conversely, the electron-donating amino group at C6 might decrease its reactivity in this context.

Intramolecular [4+2] cycloaddition reactions of substituted pyridazines have also been reported, leading to the formation of fused bicyclic and tricyclic aromatic systems. mdpi.com

[3+2] Cycloaddition Reactions:

Pyridazinium ylides, which can be generated in situ from N-alkylated pyridazines, readily undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkynes and alkenes. nih.gov These reactions are a valuable tool for the synthesis of fused pyrrolo[1,2-b]pyridazine (B13699388) derivatives. nih.govresearchgate.net The regioselectivity of these cycloadditions is often high, leading to the formation of a single regioisomer. nih.gov

| Cycloaddition Type | Role of Pyridazine | Key Features | Potential Products |

| [4+2] Diels-Alder | Azadiene (electron-deficient) | Reacts with electron-rich dienophiles. organic-chemistry.org | Fused heterocyclic systems. mdpi.com |

| [3+2] Dipolar Cycloaddition | Forms pyridazinium ylides (1,3-dipoles) | Reacts with dipolarophiles (alkynes, alkenes). nih.gov | Fused pyrrolo[1,2-b]pyridazines. nih.govresearchgate.net |

Transformations of the Amino and Carboxylate Ester Functional Groups

The amino and propyl carboxylate groups on the pyridazine ring are key sites for chemical modification, allowing for the synthesis of a wide range of derivatives.

The amino group at the C6 position of the pyridazine ring is a nucleophilic center and can undergo a variety of common transformations.

Acylation: The amino group can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides. researchgate.net For example, reaction with acetic anhydride (B1165640) or benzoyl chloride would yield the corresponding N-acetyl or N-benzoyl derivatives.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. researchgate.netchemrxiv.org However, controlling the degree of alkylation to avoid the formation of quaternary ammonium (B1175870) salts can be challenging. researchgate.net Selective monoalkylation of aminopyridines has been achieved under specific conditions. researchgate.net

Condensation: The amino group can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). It can also react with reagents like dimethylformamide-dimethylacetal (DMF-DMA) to form enaminones, which are versatile intermediates for the synthesis of fused heterocyclic systems. nih.gov Condensation of aminopyridazines with various reagents can lead to the formation of fused pyrimido[1,2-b]pyridazine and triazolo[1,5-b]pyridazine systems. semanticscholar.orgresearchgate.net

The propyl carboxylate ester group at the C3 position is susceptible to nucleophilic acyl substitution reactions.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. ekb.egacs.org For instance, treatment with aqueous sodium hydroxide (B78521) would yield the sodium salt of 6-aminopyridazine-3-carboxylic acid, which upon acidification would give the free carboxylic acid. Enzymatic hydrolysis has also been employed for the cleavage of similar heterocyclic esters, sometimes offering milder conditions and preventing side reactions like decarboxylation. researchgate.net

Transesterification: The propyl ester can be converted to other esters by reaction with an alcohol in the presence of an acid or base catalyst. This process is an equilibrium, and driving the reaction to completion often requires using a large excess of the new alcohol or removing the propanol (B110389) as it is formed.

Amidation: The ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction is typically slower than hydrolysis and may require heating. The resulting amides are generally more stable than the corresponding esters.

| Functional Group | Reaction Type | Reagents/Conditions | Product Type |

| Amino Group (C6) | Acylation | Acid chlorides, Anhydrides researchgate.net | N-Acyl derivatives |

| Alkylation | Alkyl halides researchgate.netchemrxiv.org | N-Alkyl derivatives | |

| Condensation | Aldehydes, Ketones, DMF-DMA nih.gov | Imines, Enaminones | |

| Ester Group (C3) | Hydrolysis | Acid or Base (e.g., NaOH) ekb.egacs.org | Carboxylic acid |

| Transesterification | Alcohol, Acid/Base catalyst | Different ester | |

| Amidation | Ammonia, Amines | Amide |

Tautomerism and Isomerism Studies of this compound

Tautomerism:

This compound can potentially exist in different tautomeric forms. The primary tautomerism to consider is the amino-imino tautomerism of the 6-aminopyridazine moiety.

Amino-Imino Tautomerism: The compound can exist as the aromatic 6-amino form or the non-aromatic 6-imino-1,6-dihydropyridazine form. For most aminopyridazines, the amino tautomer is significantly more stable due to the preservation of the aromaticity of the pyridazine ring.

In related systems, such as 6-(2-pyrrolyl)pyridazin-3-one, studies have focused on the lactam-lactim tautomerism. researchgate.net While this compound does not have a pyridazinone structure, the principles of tautomeric equilibria are relevant. The stability of different tautomers is influenced by factors such as aromaticity, solvent, and the electronic nature of other substituents on the ring. researchgate.net

Isomerism:

Beyond tautomerism, other forms of isomerism are possible for this compound.

Positional Isomerism: Isomers could exist where the amino and propyl carboxylate groups are at different positions on the pyridazine ring.

Structural Isomerism of the Ester: The propyl group of the ester can be either n-propyl or isopropyl.

The specific properties and reactivity of this compound would be dependent on which specific isomer is being considered.

Reaction Kinetics and Thermodynamics for Mechanistic Elucidation

The mechanistic elucidation of the formation and reactions of this compound relies on a detailed understanding of the underlying reaction kinetics and thermodynamics. While specific experimental data for this particular compound is not extensively available in the public domain, a comprehensive analysis can be constructed by examining analogous reactions and well-established chemical principles. The key reactions to consider are the esterification of the carboxylic acid group and the influence of the pyridazine ring and its substituents on reactivity.

The formation of this compound from 6-aminopyridazine-3-carboxylic acid and propanol is a Fischer-type esterification. This reaction is typically acid-catalyzed and is reversible. The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org

The kinetics of this esterification are expected to follow a second-order rate law, being first order with respect to both the protonated carboxylic acid and the alcohol. The rate of reaction is influenced by several factors including the concentrations of the reactants, the strength of the acid catalyst, and the reaction temperature. To drive the equilibrium towards the product side and achieve higher yields, an excess of the alcohol is often used, and the water formed during the reaction is removed, for instance, by azeotropic distillation. masterorganicchemistry.commasterorganicchemistry.com

The electronic nature of the pyridazine ring and its substituents plays a crucial role in the reaction kinetics. The pyridazine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms. The amino group at the 6-position is an electron-donating group through resonance, which can influence the electron density at the 3-position carboxylic acid group. Conversely, the carboxyl group and the resulting ester are electron-withdrawing. The interplay of these electronic effects will modulate the reactivity of the carbonyl carbon and the stability of the tetrahedral intermediate.

While specific kinetic parameters for the esterification of 6-aminopyridazine-3-carboxylic acid are not readily found, data from analogous systems, such as the esterification of benzoic acid and other heteroaromatic carboxylic acids, can provide valuable insights.

Table 1: Activation Energies for the Esterification of Various Carboxylic Acids

| Carboxylic Acid | Alcohol | Catalyst | Activation Energy (Ea) in kJ/mol | Reference |

| Benzoic Acid | Methanol (B129727) | Sulfonic acid functionalized silica (B1680970) gel (S3) | 44.9 ± 0.6 | researchgate.net |

| Benzoic Acid | Methanol | Sulfonic acid functionalized silica gel (S1) | 65.9 ± 0.7 | researchgate.net |

| Benzoic Acid | 1-Butanol | p-toluenesulfonic acid | 58.40 | dnu.dp.ua |

| Lactic Acid | Not specified | Not specified | 43.71 ± 0.56 | researchgate.net |

| 4-Hydroxybenzoic Acid | Methanol | Self-catalyzed | 44.1 | researchgate.net |

The activation energies for the esterification of benzoic acid derivatives provide a baseline for understanding the energy barrier of the reaction. The presence of the electron-withdrawing pyridazine ring in place of the benzene (B151609) ring is expected to influence this barrier.

The thermodynamics of the esterification reaction are also critical. The reaction is an equilibrium process, and the position of the equilibrium is determined by the change in Gibbs free energy (ΔG).

ΔG = ΔH - TΔS

Where ΔH is the enthalpy change, T is the temperature, and ΔS is the entropy change of the reaction. For the esterification of benzoic acid with 1-butanol, the thermal effect (enthalpy change) of the forward reaction is relatively small, around 622 J/mol. dnu.dp.ua The entropy change is expected to be close to zero as the number of moles of reactants and products is the same. This results in an equilibrium constant that is not largely deviated from unity, underscoring the need to manipulate reaction conditions to favor product formation.

The reactivity of the pyridazine ring itself can be quantitatively assessed using Hammett plots, which correlate reaction rates or equilibrium constants with substituent constants (σ). For the dissociation of pyridinium (B92312) and pyridazinium ions, the Hammett reaction constants (ρ) are 5.94 and 5.29, respectively. researchgate.net This indicates that the pyridazine ring is slightly less sensitive to substituent effects compared to the pyridine (B92270) ring in this particular reaction. The electron-donating amino group (with a negative σ value) would be expected to decrease the acidity of the carboxylic acid and potentially slow down the protonation step of the esterification, while the electron-withdrawing nature of the pyridazine ring itself would enhance the electrophilicity of the carbonyl carbon.

Table 2: Hammett Reaction Constants (ρ) for Related Heterocyclic Systems

| Reaction | Heterocyclic System | ρ value | Reference |

| Dissociation of Cations | Pyridinium ions | 5.94 | researchgate.net |

| Dissociation of Cations | Pyridazenium ions | 5.29 | researchgate.net |

| Ionization Potentials | Pyridines | 1.18 | researchgate.net |

| Ionization Potentials | Pyridazines | 0.38 | researchgate.net |

Advanced Computational and Theoretical Studies of Propyl 6 Aminopyridazine 3 Carboxylate

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a foundational understanding of the intrinsic properties of Propyl 6-aminopyridazine-3-carboxylate. researchgate.net These methods are instrumental in predicting molecular structure, stability, and spectroscopic profiles. nih.govresearchgate.net

Electronic Structure, Molecular Orbitals (HOMO/LUMO), and Charge Distribution Analysis

The electronic properties of pyridazine (B1198779) derivatives are largely dictated by the arrangement of their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap generally implies higher reactivity. materialsciencejournal.org

Theoretical studies on related aminopyridine carboxylic acids and other pyridazine structures, calculated using methods like B3LYP/6-311++G(d,p), help in estimating these properties. nih.gov The HOMO is typically localized over the electron-rich aminopyridazine ring, while the LUMO is distributed across the electron-accepting carboxylate portion. This distribution suggests that the amino group acts as a primary electron donor, influencing the charge transfer possibilities within the molecule. researchgate.net The analysis of Mulliken atomic charges further elucidates the charge density across the compound, highlighting the electronegative nitrogen and oxygen atoms as sites of negative charge. researchgate.net

Table 1: Calculated Quantum Chemical Parameters for Related Pyridazine Derivatives Note: Data is derived from studies on structurally similar compounds to infer properties of this compound.

| Compound/Parameter | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| Quinoline | -6.646 | -1.816 | 4.83 | scirp.org |

| 4-Amino-3,6-dichloro-2-pyridinecarboxylic acid | - | - | 4.89 | |

| 3,6-Dichloro-2-pyridinecarboxylic acid | - | - | 5.30 | |

| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | -7.06 | -2.54 | 4.52 | materialsciencejournal.org |

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Vibrational frequency analysis, performed using DFT calculations, is essential for interpreting experimental spectroscopic data like Fourier Transform Infrared (FT-IR) and Raman spectra. researchgate.netresearchgate.net By calculating the harmonic vibrational frequencies, specific bands in the experimental spectra can be assigned to particular molecular motions, such as stretching, bending, and torsional modes. nih.gov

For this compound, key vibrational modes would include the N-H stretching of the amino group, typically observed in the 3300-3500 cm⁻¹ region, and the C=O stretching of the carboxylate group, which appears around 1700-1750 cm⁻¹. researchgate.netnih.gov The position of these peaks can be influenced by factors like hydrogen bonding. researchgate.net Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra (UV-Vis), with the most intense absorption bands often corresponding to π→π* transitions within the aromatic pyridazine ring. nih.govmaterialsciencejournal.org

Electrostatic Potential Surface (ESP) and Reactivity Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. mdpi.com The MEP map uses a color scale to indicate regions of different electrostatic potential. Red areas, signifying negative potential, are typically found around electronegative atoms like oxygen and nitrogen and are indicative of sites susceptible to electrophilic attack. Conversely, blue areas represent positive potential, usually around hydrogen atoms, and are prone to nucleophilic attack. researchgate.net For this compound, the MEP would highlight the nitrogen atoms of the pyridazine ring and the oxygen atoms of the carboxylate group as regions of high electron density, making them key sites for intermolecular interactions. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

Molecular dynamics simulations offer a dynamic perspective of this compound, modeling its movements and interactions over time. These simulations are crucial for understanding the molecule's flexibility and its behavior in a solution environment. researchgate.net

Conformational Analysis of this compound

The structure of this compound is not static; the propyl ester chain can rotate, leading to various conformations. Conformational analysis, often initiated with DFT calculations to identify stable rotamers, explores the potential energy surface of the molecule to determine its most energetically favorable shapes. researchgate.net Studies on similar flexible molecules show that the relative stability of different conformers is determined by a balance of steric hindrance and stabilizing intramolecular interactions, such as hydrogen bonds. researchgate.netresearchgate.net The presence of the flexible propyl group introduces additional degrees of freedom, and MD simulations can map the transitions between different conformational states.

Intermolecular Interactions and Solvation Effects

The behavior of this compound in a solvent is governed by its interactions with the surrounding solvent molecules. MD simulations can model these interactions explicitly. researchgate.net The amino and carboxylate groups are capable of forming strong hydrogen bonds with protic solvents like water, while the pyridazine ring can engage in π-stacking and other non-covalent interactions. mdpi.com

In Silico Ligand-Receptor Interaction Prediction

Advanced computational methods are instrumental in predicting the interactions between small molecules, such as this compound, and biological receptors. These in silico techniques provide critical insights into binding mechanisms and structural requirements for molecular recognition, guiding further investigation without focusing on clinical outcomes.

Molecular Docking Studies for Binding Mode and Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein receptor. This method estimates the binding affinity and analyzes the specific interactions that stabilize the ligand-receptor complex.

In studies of aminopyridazine derivatives, molecular docking has been employed to elucidate their binding modes with various receptors. For instance, research on aminopyridazine congeners targeting the human GABA-A receptor (PDB code: 4COF) has revealed key interactions. dovepress.com These studies indicate that the aminopyridazine core forms significant connections within the receptor's binding pocket. Specifically, hydrophobic and aromatic groups at the sixth position of the pyridazine ring are crucial for interacting with residues like Leucine 99 (LEU 99), Glutamic acid 155 (GLU 155), and Tyrosine 97 (TYR 97). dovepress.com Furthermore, the aromatic substituent at this position can engage in π-stacking interactions with other aromatic residues, such as Tyrosine 1493, enhancing binding stability. dovepress.com

While direct docking studies on this compound are not extensively detailed in the provided literature, analogous studies on related pyridazine structures offer valuable predictions. For example, docking studies of N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives against glutamate (B1630785) receptors have predicted significant binding affinities. rrpharmacology.ruresearchgate.net These studies, using software like AutoDock Vina, calculated binding energies ranging from -5.0 to -8.7 kcal/mol for mGlu8 receptors and -8.7 to -11.6 kcal/mol for NMDA GluN2B receptors. rrpharmacology.ruresearchgate.net Similarly, other pyridazine derivatives have shown promising binding energy scores against targets like p38α MAPK kinase and the bacterial regulator protein PqsR. researchgate.netmdpi.com

These findings suggest that the propyl group of this compound would likely occupy a hydrophobic pocket within a target receptor, while the aminopyridazine core would engage in specific hydrogen bonding and aromatic interactions.

Table 1: Predicted Interactions and Binding Affinities for Pyridazine Derivatives in Molecular Docking Studies

| Compound Class | Target Receptor | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |

| Aminopyridazine Derivatives | GABA-A Receptor | LEU 99, GLU 155, TYR 97, TYR 1493 | Not specified |

| N-substituted Pyridazine-3-carboxamides | mGlu8 Glutamate Receptor | Not specified | -5.0 to -8.7 |

| N-substituted Pyridazine-3-carboxamides | NMDA GluN2B Receptor | Not specified | -8.7 to -11.6 |

| Pyridazine Derivatives | p38α MAPK Kinase | Not specified | -10.88 to -11.28 |

| Spiro[indole-3,4'-pyridine] Derivatives | PqsR (P. aeruginosa) | Not specified | -5.8 to -8.2 |

Pharmacophore Modeling and Virtual Screening for Structural Insights

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific receptor. This model can then be used in virtual screening to search large compound databases for other molecules that fit the required pharmacophoric features.

For aminopyridazine derivatives, pharmacophore models have been developed to understand the structural features crucial for receptor binding. dovepress.com These models highlight the importance of hydrophobicity and aromaticity at the sixth position of the pyridazine ring. dovepress.com It has been suggested that an electron-rich environment near the 3-amino cationic center of the aminopyridazine ring is vital for enhancing binding affinity. dovepress.com A typical 3D pharmacophore model for this class of compounds includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic moieties, and aromatic rings. dovepress.com

Virtual screening, guided by such pharmacophore models or by the structure of a target receptor, is a powerful tool for identifying novel compounds with potential biological activity. nih.gov This approach has been successfully used to screen databases of natural and synthetic compounds against various therapeutic targets. nih.govresearchgate.net For the aminopyridazine class, a pharmacophore model would typically screen for compounds possessing a hydrophobic aliphatic substituent at the fourth position and an aromatic group at the sixth position of the core structure, providing insights into structure-activity relationships without assessing clinical potential. dovepress.com

Table 2: Key Pharmacophoric Features Identified for Aminopyridazine Derivatives

| Pharmacophoric Feature | Position on Pyridazine Ring | Description |

| Aromaticity & Hydrophobicity | Position 6 | An aromatic group is favored for interactions with aromatic amino acid residues. |

| Hydrophobicity | Position 4 | An aliphatic hydrophobic substituent is preferred. |

| Cationic Center | Position 3 (Amino Group) | A positively charged center contributes to binding affinity. |

| Hydrogen Bond Acceptor/Donor | Core Ring & Substituents | Nitrogen atoms in the pyridazine ring and the amino group can act as acceptors and donors. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Correlation (in silico only)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These in silico models are used to predict the activity of new compounds and to understand the mechanistic aspects of their interaction with a biological target.

In the context of aminopyridazine derivatives, QSAR studies have been conducted to correlate their structural properties with their activity as GABA-A receptor antagonists. dovepress.com One such study developed a descriptor-based QSAR model for a dataset of 33 aminopyridazine derivatives. dovepress.com The model utilized a combination of constitutional, geometrical, and physicochemical descriptors calculated directly from the molecular structures. dovepress.com

However, the predictive power of this particular model was limited, explaining only 34.4% of the variance in the observed activity (R² = 0.344). dovepress.com This indicates that the relationship between the calculated descriptors and the biological activity is complex and may not be fully captured by a linear model. The standard error of estimation (S) was 0.778, and the predictive sum of squared deviation (PRESS) was 25.6141 for the 33 compounds (N=33). dovepress.com

Despite the modest statistical performance of this specific model, the goal of QSAR in this context is to provide mechanistic insights. dovepress.com The analysis suggests that enhancing the net aromaticity of the ligand, particularly by creating an electron-rich environment near the 3-amino cationic center, is crucial for inhibitory activity. dovepress.com Such QSAR models, even with limitations, contribute to the rational design of new derivatives by highlighting key structural attributes that can be modified to modulate activity.

Table 3: Statistical Results of a QSAR Model for Aminopyridazine Derivatives

| Parameter | Value | Description |

| N | 33 | Number of compounds in the dataset. |

| R² | 0.344 | The coefficient of determination, indicating the proportion of variance explained by the model. |

| S | 0.778 | The standard error of estimation. |

| PRESS | 25.6141 | The predictive residual error sum of squares, a measure of model's predictive ability. |

Potential Applications in Materials Science and Chemical Synthesis

Propyl 6-aminopyridazine-3-carboxylate as a Versatile Chemical Building Blocknih.gov

The utility of this compound as a chemical building block stems from its bifunctional nature. nih.gov The presence of an amino group and a carboxylate ester on the same pyridazine (B1198779) scaffold allows for sequential or orthogonal chemical modifications. This characteristic is highly valued in the synthesis of molecules with diverse structural motifs. nih.gov Analogous compounds, such as 6-Amino-pyridazine-3-carboxylic acid, are recognized as key intermediates in the synthesis of various bioactive molecules and agrochemicals, highlighting the synthetic potential of this chemical family. chemimpex.com The methyl ester variant, Methyl 6-aminopyridazine-3-carboxylate, is also classified as a heterocyclic building block, further underscoring the role of this scaffold in synthetic chemistry. cymitquimica.combldpharm.com

Table 1: Properties of this compound and Related Precursors Note: Data for the propyl ester is calculated based on its structure, while data for the acid and methyl ester are from established chemical sources.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 6-Amino-pyridazine-3-carboxylic acid | 59772-58-6 | C₅H₅N₃O₂ | 139.11 chemimpex.com | Parent acid, precursor for esterification. chemimpex.com |

| Methyl 6-aminopyridazine-3-carboxylate | 98140-96-6 | C₆H₇N₃O₂ | 153.14 cymitquimica.com | Methyl ester analog, used in synthesis. cymitquimica.com |

| This compound | Not available | C₈H₁₁N₃O₂ | 181.19 | Subject of this article; versatile building block. |

The structure of this compound is ideally suited for the construction of larger, more complex heterocyclic systems. The amino group can act as a nucleophile, participating in condensation and cyclization reactions with various electrophiles. For instance, reacting it with diketones or other bifunctional carbonyl compounds could lead to the formation of fused ring systems. This approach is a common strategy for building polycyclic scaffolds, such as pyrido[2,3-d]pyrimidines, which are often investigated for their pharmacological activities. researchgate.net The ester group can be hydrolyzed to the carboxylic acid, which can then be activated to participate in amide bond formation or other cyclization cascades, further expanding the diversity of accessible heterocyclic structures. nih.gov

The bifunctionality of this compound makes it a prime candidate for a monomer in polymerization reactions. The amino and ester groups can react to form polyamide chains, where the pyridazine ring becomes an integral part of the polymer backbone. Such polymers could exhibit enhanced thermal stability and specific electronic properties due to the incorporation of the heteroaromatic ring. idu.ac.id Furthermore, this building block could be used in the synthesis of macrocycles. Through high-dilution reactions or template-directed synthesis, the molecule could react with itself or other complementary linkers to form large ring structures, a field of interest for host-guest chemistry and the development of novel materials. researchgate.net

Coordination Chemistry and Ligand Designelsevierpure.comwikipedia.org

The nitrogen atoms within the pyridazine ring, along with the exocyclic amino group, provide multiple coordination sites for metal ions. This positions this compound as a promising ligand in coordination chemistry. elsevierpure.comwikipedia.org

As a ligand, this compound can be classified as a chelating agent. The two adjacent nitrogen atoms of the pyridazine ring can bind to a metal center, forming a stable five-membered ring. The nearby amino group can also participate in coordination, potentially leading to tridentate binding. scirp.org The orientation of these donor atoms makes it suitable for coordinating with a variety of transition metals. ekb.eg The nature of the carboxylate group also allows it to act as a coordination site, either in its ester form or after hydrolysis to the carboxylate anion, which can coordinate in a monodentate or bidentate fashion. wikipedia.orgnih.gov This versatility allows for the design of metal complexes with specific geometries and electronic properties. researchgate.net

The synthesis of metal complexes with this ligand would typically involve reacting it with a suitable metal salt (e.g., chlorides, nitrates, or acetates) in a solvent like ethanol (B145695) or acetonitrile (B52724). scirp.orgekb.eg The resulting complexes can be characterized using a suite of analytical techniques. Infrared (IR) spectroscopy would confirm the coordination of the amino and pyridazine nitrogen atoms to the metal, identified by shifts in their characteristic vibrational frequencies. Nuclear Magnetic Resonance (NMR) spectroscopy would provide information on the structure of the complex in solution. For crystalline products, single-crystal X-ray diffraction would offer definitive structural elucidation, detailing bond lengths and angles. elsevierpure.com

Given that aminopyridine and related nitrogen-heterocyclic ligands are widely used in catalysis, metal complexes of this compound could exhibit catalytic activity. nsf.gov For example, iron complexes bearing aminopyridine ligands have been investigated for polymerization reactions. nsf.gov Similarly, complexes of this propyl ester could be explored as catalysts in various organic transformations, such as cross-coupling reactions, oxidations, or polymerizations, where the electronic properties of the ligand and the metal center can be fine-tuned to optimize catalytic performance. nih.gov

Development of Advanced Functional Materialsidu.ac.idresearchgate.net

The combination of its polymer-forming capability and its potential as a ligand for metal complexes makes this compound a valuable component for creating advanced functional materials. idu.ac.idresearchgate.net By integrating the molecule into larger structures, materials with novel optical, electronic, or catalytic properties can be engineered.

For instance, polymerization of metal complexes derived from this ligand could lead to coordination polymers or metal-organic frameworks (MOFs). researchgate.net These materials are known for their high porosity and potential applications in gas storage, separation, and catalysis. The pyridazine unit within the polymer backbone could also contribute to the material's conductivity or photophysical properties, opening doors for applications in sensors or light-emitting devices. researchgate.net The ability to create both purely organic polymers and metal-containing materials from a single, versatile building block highlights the significant potential of this compound in the field of materials science.

Table 2: Potential Reactions and Applications of this compound

| Structural Feature | Potential Reaction Type | Resulting Structure/Application | Relevant Field |

|---|---|---|---|

| Amino Group & Ester Group | Polycondensation | Polyamides with pyridazine units in the backbone. | Polymer Chemistry idu.ac.id |

| Amino Group & Ring Nitrogens | Cyclization Reactions | Complex polycyclic heterocyclic scaffolds. | Organic Synthesis researchgate.net |

| Ring & Amino Nitrogens | Metal Coordination | Transition metal complexes. elsevierpure.com | Coordination Chemistry wikipedia.org |

| Metal Complexes | Catalysis | Catalysts for polymerization or organic synthesis. nih.govnsf.gov | Catalysis |

| Entire Molecule (as monomer) | Polymerization/Self-Assembly | Coordination polymers, MOFs, functional materials. researchgate.net | Materials Science researchgate.net |

Optoelectronic Materials (e.g., OLEDs, Sensors)

The pyridazine core, being an electron-deficient N-heterocycle, is an attractive component for designing materials with specific electronic and photophysical properties. frontiersin.org When incorporated into larger molecular structures, pyridazine derivatives can function as electron-accepting units, which is a critical characteristic for materials used in organic light-emitting diodes (OLEDs) and other optoelectronic devices. frontiersin.orgrsc.org

Donor-acceptor (D-A) type molecules featuring a pyridazine acceptor have been investigated as emitters in OLEDs. frontiersin.orgmdpi.com The combination of an electron-donating moiety with the pyridazine acceptor can lead to the formation of compounds exhibiting thermally activated delayed fluorescence (TADF), a mechanism that allows for highly efficient conversion of electricity to light in OLEDs. frontiersin.orgmdpi.comresearchgate.net For instance, pyridazine derivatives combined with phenoxazine (B87303) have been shown to be effective TADF emitters, leading to OLEDs with significant external quantum efficiencies. frontiersin.orgresearchgate.net The amino group on this compound can be further functionalized with various donor groups to tune the emission color and efficiency of the resulting D-A material. The propyl ester group can enhance the solubility and processability of these materials, facilitating their incorporation into devices via solution-based methods.

Furthermore, the inherent fluorescence of some pyridazine derivatives makes them suitable for sensor applications. The protonation of the pyridazine ring can lead to significant changes in fluorescence emission, enabling the development of acid sensors. nih.govacs.org A notable example is a tetrakis(4-methoxyphenyl)pyridazine derivative that exhibits multicolor fluorescence upon exposure to acid, demonstrating its potential for creating sensitive and reversible acid-sensing films. nih.govacs.org The amino and carboxylate groups of this compound could serve as binding sites for specific analytes, and a change in the electronic environment upon binding could be transduced into a measurable optical signal.

| Potential Application Area | Key Feature of Pyridazine Core | Role of this compound | Relevant Research Findings |

| Organic Light-Emitting Diodes (OLEDs) | Electron-accepting nature | Can be functionalized to create Donor-Acceptor (D-A) type emitters exhibiting Thermally Activated Delayed Fluorescence (TADF). The propyl ester enhances solubility for solution processing. | Pyridazine-based compounds have been successfully used as hosts and emitters in efficient OLEDs. frontiersin.orgrsc.orgmdpi.com |

| Chemical Sensors | Sensitivity of electronic structure to the environment | The amino and carboxylate groups can act as analyte binding sites, with binding events causing a change in fluorescence. | Pyridazine derivatives have been shown to exhibit multicolor fluorescence in response to acid, indicating their potential in sensor applications. nih.govacs.org |

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Integration

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with high surface areas and tunable structures, making them suitable for applications in gas storage, separation, and catalysis. The incorporation of functional organic linkers is key to tailoring the properties of these frameworks.

The nitrogen atoms of the pyridazine ring in this compound can act as coordination sites for metal ions, making it a potential ligand for the synthesis of MOFs. Pyridazine and its derivatives have been used as linkers in the construction of MOFs, influencing the resulting framework's topology and properties. mdpi.com For example, pyridazino[4,5-d]pyridazine (B3350090) has been employed to create porous iron(II) spin-crossover (SCO) frameworks, where the material's magnetic properties are sensitive to guest molecules. mdpi.com The amino and carboxylate groups on the propyl ester provide additional coordination sites, potentially leading to the formation of novel MOF architectures with enhanced functionality. The amino group, in particular, can be a site for post-synthetic modification, allowing for the introduction of other functional groups into the MOF structure after its initial synthesis.

In the context of COFs, which are constructed from organic building blocks linked by covalent bonds, this compound can serve as a versatile building block. The amino group can participate in the formation of imine or amide linkages, which are common in COF synthesis. The pyridazine unit would be integrated into the COF's backbone, potentially imparting favorable electronic properties or providing specific binding sites within the pores. The ability to functionalize the pyridazine ring either before or after COF formation opens up possibilities for creating COFs with tailored properties for applications such as catalysis or sensing.

| Framework Type | Role of this compound | Potential Advantages | Related Research |

| Metal-Organic Frameworks (MOFs) | Acts as an organic linker, with nitrogen atoms and the amino/carboxylate groups coordinating to metal centers. | Can lead to novel framework topologies and introduce functionality for applications like spin-crossover materials or catalysis. The amino group allows for post-synthetic modification. | Pyridazine-based ligands have been used to construct porous MOFs with interesting magnetic properties. mdpi.com |

| Covalent Organic Frameworks (COFs) | Serves as a building block, with the amino group participating in covalent bond formation (e.g., imines). | Integrates the electron-deficient pyridazine ring into the framework, potentially enhancing electronic properties or creating specific binding sites. | The synthesis of functionalized pyridazines is a key area of research for creating new materials. uni-muenchen.deresearchgate.netrsc.org |

Chemsensory Applications for Analytes

The development of chemosensors for the selective detection of specific analytes is a critical area of research with applications in environmental monitoring, medical diagnostics, and industrial process control. Fluorescent chemosensors, in particular, offer high sensitivity and the potential for real-time detection.

Pyridazine and other N-heterocyclic derivatives have been explored as the core structures for fluorescent chemosensors. mdpi.com The nitrogen atoms in the pyridazine ring can act as binding sites for metal ions, and this interaction can lead to a change in the fluorescence properties of the molecule, such as enhancement ("turn-on") or quenching ("turn-off"). For example, pyridine-based sensors have been developed for the detection of various metal cations. mdpi.com A pyrazine (B50134) derivative has been reported as a "turn-on" fluorescent sensor for the highly selective and sensitive detection of Al³⁺ ions. researchgate.net

This compound possesses multiple features that make it a promising candidate for chemosensory applications. The amino group and the pyridazine nitrogens can coordinate with metal ions, while the carboxylate group could also participate in binding. The specific geometry and electronic nature of these binding sites could lead to selectivity for certain analytes. Upon binding of an analyte, the electronic structure of the pyridazine ring system would be perturbed, leading to a change in its fluorescence emission. The propyl group could be modified to enhance solubility in specific media or to anchor the sensor to a solid support. Research on a pyridazine derivative has demonstrated its use as a highly sensitive and reversible sensor for trifluoroacetic acid, showcasing the potential of this class of compounds in acid sensing. nih.govacs.org

| Analyte Type | Sensing Mechanism | Role of this compound | Supporting Research |

| Metal Ions | Coordination of the metal ion with the nitrogen atoms of the pyridazine ring and the amino group, leading to a change in fluorescence. | The compound provides multiple binding sites (pyridazine nitrogens, amino group, carboxylate) that could be tailored for selectivity towards specific metal ions. | Pyridine (B92270) and pyrazine derivatives have been successfully employed as fluorescent sensors for various metal cations. mdpi.comresearchgate.net |

| Acids/Protons | Protonation of the pyridazine ring nitrogen atoms, altering the electronic structure and fluorescence emission. | The basic nitrogen atoms of the pyridazine ring make it susceptible to protonation, enabling its use as a pH or acid sensor. | A pyridazine derivative has been shown to exhibit multicolor fluorescence upon protonation, forming the basis of a sensitive acid sensor. nih.govacs.org |

Structure Mechanistic Relationship Smr Studies on Propyl 6 Aminopyridazine 3 Carboxylate Purely Mechanistic/in Silico Focus

Systematic Structural Modifications and Their Impact on Reactivity Profiles

The reactivity of propyl 6-aminopyridazine-3-carboxylate is largely dictated by the electron-deficient nature of the pyridazine (B1198779) ring, a consequence of the two adjacent nitrogen atoms. This inherent electronic property makes the ring susceptible to nucleophilic attack. The amino group at the 6-position and the propyl carboxylate at the 3-position further modulate this reactivity.

Systematic structural modifications can significantly alter the reactivity profile of the parent molecule. Key modifications could include:

Alteration of the Ester Group: Changing the propyl group to other alkyl or aryl groups can influence the steric hindrance around the carboxylate function and modify the electronic nature of the ester. For instance, replacing the propyl group with a more electron-withdrawing group, such as a trifluoroethyl group, would enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic acyl substitution. Conversely, a bulkier group like tert-butyl could sterically hinder the approach of nucleophiles.

Modification of the Pyridazine Ring: Introduction of further substituents on the pyridazine ring would have a profound impact on its reactivity. For example, the introduction of a halogen at the 4- or 5-position would provide a site for nucleophilic aromatic substitution. The regioselectivity of such reactions would be governed by the directing effects of the existing amino and carboxylate groups. Studies on related pyridazine systems have shown that the functionalization of the pyridazine scaffold can be achieved with high regioselectivity through methods like directed metalation and cross-coupling reactions. uni-muenchen.denih.gov

The following table summarizes the predicted impact of these modifications on the reactivity of this compound.

| Modification | Predicted Impact on Reactivity | Rationale |

| Ester Group Variation (e.g., methyl, tert-butyl) | Altered rate of hydrolysis and transesterification | Steric and electronic effects on the carboxylate group |

| N-Acylation of Amino Group | Increased ring susceptibility to nucleophilic attack | Reduced electron-donating effect of the amino group |

| Ring Halogenation (e.g., at C4 or C5) | Enables nucleophilic aromatic substitution | Introduction of a good leaving group on the electron-deficient ring |

Investigation of Conformational and Electronic Effects of Derivatization

The three-dimensional conformation and electronic landscape of this compound are crucial for its chemical behavior. In silico methods, such as Density Functional Theory (DFT), are powerful tools for investigating these properties.

Conformational Analysis: The molecule's conformation is primarily determined by the rotational barriers around the C3-C(O) bond and the C(O)-O bond of the ester side chain, as well as the orientation of the amino group. The propyl chain can adopt various conformations, with the extended, anti-periplanar conformation generally being the most stable to minimize steric strain. libretexts.org The planarity of the pyridazine ring is largely maintained, though minor puckering can occur upon substitution. For the amino group, rotation around the C6-N bond is expected to be relatively facile. Intramolecular hydrogen bonding between the amino group and the ester carbonyl oxygen is a possibility that could influence the preferred conformation. Conformational analysis of similar heterocyclic systems has shown that low-energy conformations can be characterized by intramolecular interactions. nih.gov